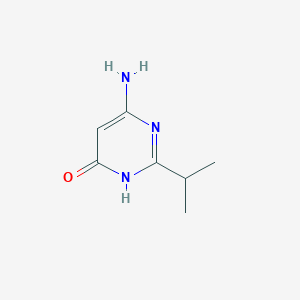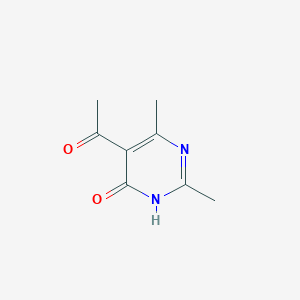![molecular formula C8H3BrF3N3O B1384370 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 52833-43-9](/img/structure/B1384370.png)
6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
“6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines have received considerable attention over the past years because of their potential pharmacological activities . They are useful as fungicides, antiviral, antimicrobial, and anticancer agents . In particular, they are potent and highly selective inhibitors of tyrosine kinase .
Synthesis Analysis
A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines was reported . The synthesis starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . A series of 21 new pyrido[2,3-d]pyrimidine derivatives was prepared in high yields (up to 98%) . Microwave irradiation was used in the last two steps .Molecular Structure Analysis
The structures of synthesized compounds were determined by NMR, IR, and HRMS techniques . The crystal structure of the title compound is determined by X-ray diffraction .Chemical Reactions Analysis
The reaction takes place more easily in acetonitrile . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .Applications De Recherche Scientifique
Efficient Synthesis
This compound plays a crucial role in the efficient and library-friendly synthesis of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines under microwave irradiation . The application of microwave irradiation has a beneficial effect for the preparation of desired products, as it is a simple and efficient method for improving the yields and reducing the formation of undesirable by-products .
Antitumor Activity
Pyrido[2,3-d]pyrimidines, including this compound, have shown potential as antitumor agents . They have been found to inhibit various cancer targets, contributing to their broad spectrum of antitumor activity .
Antibacterial Activity
In addition to its antitumor properties, this compound also exhibits antibacterial activity . This makes it a valuable resource in the development of new antibacterial agents .
CNS Depressive Activity
The compound has been associated with CNS depressive activity . This suggests potential applications in the treatment of conditions related to the central nervous system .
Anticonvulsant Activity
Research has indicated that this compound has anticonvulsant properties . This could make it a promising candidate for the development of new anticonvulsant drugs .
Antipyretic Activity
The compound has also been found to exhibit antipyretic (fever-reducing) activity . This suggests potential use in the management of fever .
Inhibition of Tyrosine Kinase
The compound has been found to inhibit tyrosine kinase , a key enzyme involved in the transmission of signals within cells. This inhibition can disrupt the growth and division of cancer cells .
Inhibition of Other Enzymes
In addition to tyrosine kinase, the compound has been found to inhibit several other enzymes, including extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . This broad spectrum of enzyme inhibition suggests potential applications in a variety of therapeutic areas .
Mécanisme D'action
Target of Action
The compound 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidine derivative . Pyridopyrimidines have been found to be potent and highly selective inhibitors of tyrosine kinase , AK , and Cdk4 . These targets play crucial roles in various cellular processes, including cell proliferation and signal transduction .
Mode of Action
Similar pyridopyrimidine derivatives have been reported to inhibit their targets by binding to the active site and preventing the phosphorylation of key components for cell proliferation .
Biochemical Pathways
The inhibition of tyrosine kinase, AK, and Cdk4 can affect multiple biochemical pathways. For instance, the inhibition of tyrosine kinase can disrupt signal transduction pathways, leading to the suppression of cell proliferation and induction of apoptosis . Similarly, the inhibition of Cdk4 can lead to cell cycle arrest .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
The inhibition of the aforementioned targets by this compound can lead to significant alterations in cell cycle progression, potentially inducing apoptosis within certain cell types . This could result in the suppression of cell proliferation, making this compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Propriétés
IUPAC Name |
6-bromo-2-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N3O/c9-3-1-4-5(13-2-3)14-7(8(10,11)12)15-6(4)16/h1-2H,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMQPFCUXJPYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743190 | |
| Record name | 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
52833-43-9 | |
| Record name | 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)






![N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)